Reduced Potency in Norepinephrine Uptake Inhibition Relative to Amphetamine and p-Hydroxyamphetamine
p-Hydroxynorephedrine exhibits significantly lower potency in inhibiting norepinephrine uptake compared to its precursor, amphetamine, and its metabolic intermediate, p-hydroxyamphetamine. In a direct comparative study using rat cerebral cortex slices, p-hydroxynorephedrine was 6.25-fold less potent than amphetamine [1].
| Evidence Dimension | Inhibition of 3H-norepinephrine uptake |
|---|---|
| Target Compound Data | IC50 = 2.0 µM |
| Comparator Or Baseline | Amphetamine IC50 = 0.32 µM; p-Hydroxyamphetamine IC50 = 0.39 µM |
| Quantified Difference | p-Hydroxynorephedrine is 6.25x less potent than amphetamine and 5.13x less potent than p-hydroxyamphetamine |
| Conditions | Chopped rat cerebral cortex in vitro |
Why This Matters
This quantifies the specific, weaker functional profile of p-hydroxynorephedrine on norepinephrine uptake, a key differentiation from its more potent precursors for experimental design requiring a false transmitter effect.
- [1] Wenger, G. R., & Rutledge, C. O. (1974). A COMPARISON OF THE EFFECTS OF AMPHETAMINE AND ITS METABOLITES, p-HYDROXYAMPHETAMINE AND p-HYDROXYNOREPHEDRINE, ON UPTAKE, RELEASE AND CATABOLISM OF 3H-NOREPINEPHRINE IN CEREBRAL CORTEX OF RAT BRAIN. Journal of Pharmacology and Experimental Therapeutics, 189(3), 725-732. View Source
